9-Tetradecen-1-ol, (E)-

概要

説明

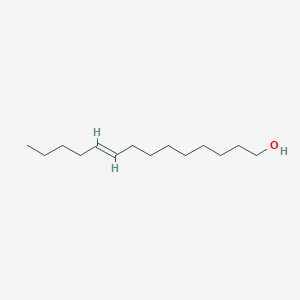

9-Tetradecen-1-ol, (E)-, also known as 9-Tetradecen-1-ol, (E)-, is a useful research compound. Its molecular formula is C₁₄H₂₈O and its molecular weight is 212.37 g/mol. The purity is usually 95%.

The exact mass of the compound 9-Tetradecen-1-ol, (E)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 9-Tetradecen-1-ol, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Tetradecen-1-ol, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

9,10-Tetradecenol, also known as 9-Tetradecen-1-ol, (E)-, is a synthetic chemical that is used as an insecticide . It has been shown to have a high binding activity against the fatty acid in the cell membrane of lepidoptera , which disrupts the integrity of the membrane .

Mode of Action

The compound interacts with the fatty acid in the cell membrane of lepidoptera . This interaction disrupts the integrity of the membrane, leading to cell death

Result of Action

The primary result of the action of 9,10-Tetradecenol is the death of the target organisms, specifically lepidoptera . This is achieved through the disruption of the cell membrane integrity, leading to cell death .

生化学分析

Biochemical Properties

It is known that two of the pheromone components that play a major role in mate choice, namely the (Z)-9-tetradecenol and hexadecanal, are produced through the activity of a fatty acyl D11-desaturase and two specialized alcohol-forming fatty acyl reductases .

Cellular Effects

It has been found that both cis- and trans-9,10-tetradecenols can lower the gel to liquid crystalline phase transition temperatures for all three phosphatidylcholines .

生物活性

9-Tetradecen-1-ol, (E)-, also known as (E)-9-tetradecen-1-ol, is a long-chain unsaturated alcohol that has garnered attention for its biological activities, particularly in the fields of agriculture and medicine. This compound is notable for its role as a pheromone in insects and its potential therapeutic applications due to its biochemical properties.

- Chemical Formula : C14H28O

- Molecular Weight : 214.38 g/mol

- CAS Number : 112-80-1

9-Tetradecen-1-ol functions primarily through its role in signaling pathways, especially in insects. It acts as a pheromone, influencing mating behaviors and other physiological responses in various species. In mammals, its antioxidant properties contribute to cellular protection mechanisms.

1. Insect Behavior

9-Tetradecen-1-ol has been identified as a key component in the pheromone blends of several Lepidopteran species. Its presence can significantly affect mating success and behavior:

- Pheromone Activity : It serves as an attractant for male moths, facilitating mating processes. Studies indicate that it can enhance the efficacy of synthetic pheromone traps used in pest management strategies .

2. Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress:

- Mechanism : It inhibits lipid peroxidation by integrating into cell membranes, thereby stabilizing them against oxidative damage. This action is particularly relevant in dermatological applications where skin protection from UV damage is essential.

Case Study 1: Pheromone Efficacy

A study conducted on the spruce budworm (Choristoneura fumiferana) demonstrated that (E)-9-tetradecen-1-ol significantly increased the attraction of male moths to traps containing synthetic pheromones. The study quantified the increase in capture rates, indicating its effectiveness in pest control strategies .

Case Study 2: Antioxidant Activity

Research investigating the antioxidant potential of (E)-9-tetradecen-1-ol revealed that it effectively scavenges free radicals and reduces oxidative damage in human skin cells. This was measured using assays that assess cell viability and oxidative stress markers.

Comparative Analysis with Similar Compounds

The biological activity of (E)-9-tetradecen-1-ol can be compared with its derivatives to highlight unique properties:

| Compound | Biological Activity | Notes |

|---|---|---|

| (E)-9-Tetradecenal | Pheromone activity; less effective than alcohol form | Acts similarly but lacks stability |

| (E)-9-Tetradecenoic Acid | Antimicrobial properties | More reactive than the alcohol form |

| (E)-9-Tetradecenyl Acetate | Enhanced stability; used in formulations | Esterified form with distinct uses |

Pharmacokinetics

The absorption and metabolism of (E)-9-tetradecen-1-ol when applied topically have been documented. Its lipophilic nature allows it to penetrate skin layers effectively, making it suitable for cosmetic applications aimed at skin protection and rejuvenation.

科学的研究の応用

Chemistry

(E)-9-Tetradecen-1-ol serves as a vital starting material in organic synthesis. It is used to create more complex molecules through reactions such as:

- Esterification : Reacting with acids to form esters.

- Hydrogenation : Converting double bonds to single bonds for further functionalization.

Biology

In biological research, (E)-9-tetradecen-1-ol is studied for its role in:

- Plant Signaling : It acts as a signaling molecule in plants, influencing growth and defense mechanisms against herbivores.

- Pheromone Studies : This compound is investigated for its potential use in pest control as it mimics pheromonal communication in insects, disrupting mating behaviors.

Medicine

Research into the medicinal properties of (E)-9-tetradecen-1-ol has revealed potential therapeutic benefits:

- Antimicrobial Activity : Studies show that this compound exhibits antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation in cellular models, suggesting potential applications in treating inflammatory diseases.

Industry

In industrial applications, (E)-9-tetradecen-1-ol is utilized in:

- Fragrance and Flavor Formulations : Its pleasant aroma makes it a valuable ingredient in perfumes and food flavorings.

- Cosmetic Products : The compound is incorporated into skincare formulations due to its moisturizing properties and potential antioxidant effects.

Comparative Analysis with Related Compounds

| Compound | Type | Key Applications |

|---|---|---|

| (E)-9-Tetradecenal | Aldehyde | Intermediate for synthesis |

| (E)-9-Tetradecenyl Acetate | Ester | Pheromone studies |

| (Z)-9-Tetradecenyl Acetate | Ester | Insect control |

Case Studies and Research Findings

-

Pest Control Application :

A study demonstrated that the application of (E)-9-tetradecen-1-ol significantly disrupted mating behaviors in the corn earworm (Heliothis zea) and tobacco budworm (Heliothis virescens). The compound was released into the environment at controlled rates, leading to over 90% disruption of mating behavior within treated areas over several days . -

Antimicrobial Research :

In a series of experiments, (E)-9-tetradecen-1-ol was tested against various bacterial strains. Results indicated a notable reduction in bacterial growth, suggesting its potential utility as a natural preservative or therapeutic agent against infections . -

Cosmetic Formulation Study :

A formulation containing (E)-9-tetradecen-1-ol was evaluated for skin hydration properties. Clinical trials showed significant improvements in skin moisture levels compared to control products, highlighting its effectiveness as a cosmetic ingredient .

特性

IUPAC Name |

(E)-tetradec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAAJQNJNPBBSX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880834 | |

| Record name | 9,10-Tetradecenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52957-16-1 | |

| Record name | (9E)-9-Tetradecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52957-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Tetradecenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052957161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tetradecen-1-ol, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Tetradecenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。